5-Chloro-1H-indole-2,3-dione 3-oxime

説明

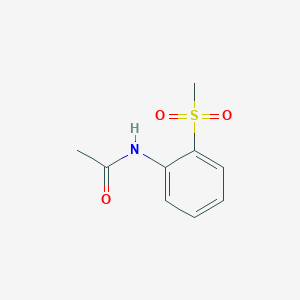

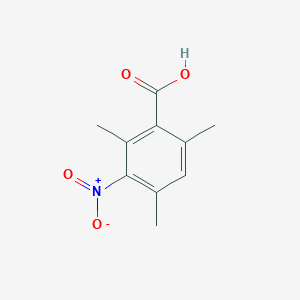

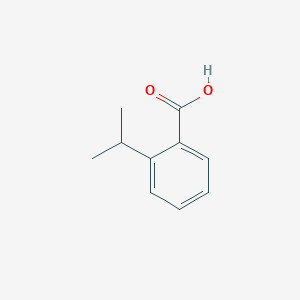

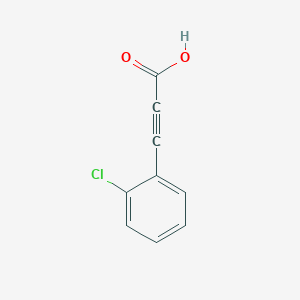

“5-Chloro-1H-indole-2,3-dione 3-oxime”, also known as 5-Chloroisatin, is a chemical compound with the empirical formula C8H4ClNO2 . It is a derivative of Isatin, which is a synthetically versatile molecule that has led to an array of derivatives displaying a broad spectrum of biological properties .

Synthesis Analysis

5-Chloroisatin reacts with substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones to yield Schiff bases . A series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-one was synthesized and structurally characterized using various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of “5-Chloro-1H-indole-2,3-dione 3-oxime” is characterized by a number of properties. It has a molecular weight of 181.58 and its molecular formula is C8H4ClNO2 . The structure also includes a number of freely rotating bonds and H bond acceptors .

Physical And Chemical Properties Analysis

“5-Chloro-1H-indole-2,3-dione 3-oxime” has a number of physical and chemical properties. It has a density of 1.4±0.1 g/cm3, a boiling point of 435.3±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 61.2±0.3 cm3 and a polar surface area of 54 Å2 .

科学的研究の応用

Summary of Application

5-Chloro-1H-indole-2,3-dione 3-thiosemicarbazones, a derivative of 5-Chloro-1H-indole-2,3-dione 3-oxime, have been synthesized to investigate their chemotherapeutic activities . These compounds have been evaluated for their anticancer, antiviral, and antimicrobial activities .

Methods of Application

The structures of these compounds were confirmed by spectral data (IR, 1H NMR, 13C NMR-APT, 13C NMR-DEPT, HSQC, HMBC) and elemental analysis . Their anticancer activities were evaluated using cell kinetic parameters on HeLa cells derived from human cervix carcinoma .

Inhibitors of EGFR T790M/BRAF V600E Pathways

Summary of Application

A novel series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-one derivatives, which are related to 5-Chloro-1H-indole-2,3-dione 3-oxime, have been developed as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity .

Methods of Application

The cell viability assay results of these derivatives were evaluated. None of the compounds tested were cytotoxic, and the majority of those tested at 50 µM had cell viability levels greater than 87% .

Results or Outcomes

These compounds had significant antiproliferative activity with GI 50 values ranging from 29 nM to 78 nM . They were tested for EGFR inhibition, with IC 50 values ranging from 68 nM to 89 nM . All the tested compounds had higher anti-BRAF V600E activity than the reference erlotinib but were less potent than vemurafenib .

Synthesis of Schiff Bases

Summary of Application

5-Chloroisatin, a derivative of 5-Chloro-1H-indole-2,3-dione 3-oxime, reacts with substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones to yield Schiff bases .

Methods of Application

The synthesis involves a reaction between 5-Chloroisatin and 2-methyl-4-nitroaniline .

Results or Outcomes

The result of this reaction is the formation of a Schiff base .

Surfactant Behavior Study

Summary of Application

5-Chloro-1H-indole-2,3-dione 3-oxime derivatives have been used in the study of surfactant behavior .

Methods of Application

The conductimetric method in water at ambient temperature was used to study the micellization of the cationic surfactant .

Results or Outcomes

The study provided insights into the behavior of the micellization of the cationic surfactant .

Anti-Inflammatory and Analgesic Activities

Summary of Application

Indole derivatives, including those related to 5-Chloro-1H-indole-2,3-dione 3-oxime, have been found to possess anti-inflammatory and analgesic activities .

Methods of Application

The derivatives were tested for their anti-inflammatory and analgesic activities. The ulcerogenic index was also determined .

Results or Outcomes

Among the derivatives, certain compounds showed anti-inflammatory and analgesic activities along with a low ulcerogenic index compared with indomethacin and celecoxib .

Antiviral Activity

Summary of Application

Certain derivatives of 5-Chloro-1H-indole-2,3-dione 3-oxime have been prepared and reported as antiviral agents .

Methods of Application

The antiviral activity of these derivatives was evaluated against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Results or Outcomes

Some compounds were found to be potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 µg/mL against Coxsackie B4 virus .

特性

IUPAC Name |

5-chloro-3-nitroso-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(11-13)8(12)10-6/h1-3,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMCVLHZEIKIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(N2)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234259 | |

| Record name | 1H-Indole-2,3-dione, 5-chloro-, 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1H-indole-2,3-dione 3-oxime | |

CAS RN |

85124-16-9 | |

| Record name | 1H-Indole-2,3-dione, 5-chloro-, 3-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085124169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-2,3-dione, 5-chloro-, 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indole-2,3-dione 3-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-1H-indole-2,3-dione 3-oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VP3J7SZU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)

![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)